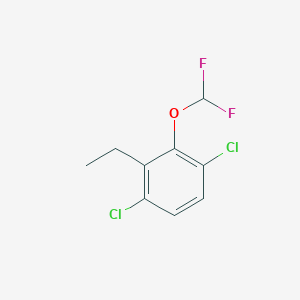

1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene

Description

1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene (C₉H₈Cl₂F₂O) is a halogenated aromatic compound featuring two chlorine atoms at the 1- and 4-positions, a difluoromethoxy group (-OCF₂H) at the 2-position, and an ethyl (-C₂H₅) substituent at the 3-position. This structural configuration imparts unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical intermediates. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while the ethyl group contributes to lipophilicity, influencing bioavailability and environmental persistence .

Properties

Molecular Formula |

C9H8Cl2F2O |

|---|---|

Molecular Weight |

241.06 g/mol |

IUPAC Name |

1,4-dichloro-2-(difluoromethoxy)-3-ethylbenzene |

InChI |

InChI=1S/C9H8Cl2F2O/c1-2-5-6(10)3-4-7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |

InChI Key |

YHXAJGBLYYXFTO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1OC(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene typically involves the reaction of appropriate starting materials under specific conditions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide under appropriate conditions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the difluoromethoxy group using reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene involves its interaction with molecular targets and pathways within a system. The compound may exert its effects by binding to specific receptors or enzymes, altering their activity and leading to downstream effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| 1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene | C₉H₈Cl₂F₂O | Cl (1,4), -OCF₂H (2), -C₂H₅ (3) | Difluoromethoxy, ethyl |

| 1,4-Dichloro-2-(trifluoromethyl)benzene | C₇H₃Cl₂F₃ | Cl (1,4), -CF₃ (2) | Trifluoromethyl |

| 4-Chloro-3-(trifluoromethyl)aniline | C₇H₅ClF₃N | Cl (4), -CF₃ (3), -NH₂ (1) | Trifluoromethyl, amine |

| 2,4-Dichloro-(1-trifluoromethyl)benzene | C₇H₃Cl₂F₃ | Cl (2,4), -CF₃ (1) | Trifluoromethyl |

Physicochemical Properties

- Polarity and Solubility : The difluoromethoxy group in the target compound increases polarity compared to trifluoromethyl analogs but reduces water solubility relative to amine-containing derivatives (e.g., 4-chloro-3-(trifluoromethyl)aniline) due to the ethyl group’s hydrophobicity .

- Boiling/Melting Points : Ethyl and difluoromethoxy substituents elevate boiling points (~220–240°C) compared to simpler dichloro-trifluoromethylbenzenes (~180–200°C) .

Reactivity and Stability

- Electrophilic Substitution : The electron-withdrawing difluoromethoxy group deactivates the benzene ring, reducing reactivity toward electrophilic substitution compared to ethyl- or amine-substituted analogs.

- Hydrolytic Stability : The difluoromethoxy group exhibits greater resistance to hydrolysis than methoxy (-OCH₃) groups, enhancing stability in acidic/basic conditions .

Biological Activity

1,4-Dichloro-2-difluoromethoxy-3-ethylbenzene is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique molecular structure, which includes chlorine and fluorine substituents that can influence its reactivity and biological interactions. The compound's chemical formula is C10H8Cl2F2O, and it has a molecular weight of 253.08 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with halogen substitutions often interact with various enzymes, potentially inhibiting their activity. For instance, the presence of fluorine atoms may enhance binding affinity to target proteins.

- Cell Membrane Interaction : The lipophilic nature of this compound allows it to penetrate cellular membranes, affecting cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in certain cell types.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that halogenated compounds possess significant antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through disruption of membrane integrity.

- Cytotoxic Effects : Preliminary data indicate that this compound may induce cytotoxicity in cancer cell lines. This effect is likely mediated through apoptosis pathways triggered by oxidative stress.

- Pharmacological Potential : Due to its unique structure, this compound could serve as a lead for the development of new pharmacological agents targeting specific diseases.

Case Studies

Several studies have investigated the biological effects of halogenated compounds similar to this compound:

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various halogenated compounds, this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7). Results indicated an IC50 value of 15 µM after 48 hours of exposure, suggesting potent anti-cancer activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2F2O |

| Molecular Weight | 253.08 g/mol |

| Antimicrobial MIC | 32 µg/mL |

| Cytotoxic IC50 (MCF-7) | 15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.